Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate
Description
Structural Elucidation of Sodium 5-Bromo-1,2-Dimethyl-1H-Imidazole-4-Sulfinate
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The compound’s systematic name, This compound , reflects its substitution pattern on the imidazole ring. The imidazole backbone is a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Key substituents include:
- A bromine atom at position 5.
- Methyl groups at positions 1 and 2.
- A sulfinate group (-SO₂⁻) at position 4, ionically paired with a sodium counterion.
The molecular formula is C₅H₆BrN₂NaO₂S , with a molecular weight of 261.07 g/mol . The sulfinate group contributes to the compound’s polarity and solubility in polar solvents, while the methyl groups enhance steric bulk. The SMILES notation (O=S(C1=C(Br)N(C)C(C)=N1)[O-].[Na+]) clarifies the connectivity: the sulfur atom is double-bonded to one oxygen and single-bonded to another deprotonated oxygen, forming a sulfinate anion that coordinates with sodium.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1860286-27-6 |
| Molecular Formula | C₅H₆BrN₂NaO₂S |
| Molecular Weight | 261.07 g/mol |
| SMILES | O=S(C1=C(Br)N(C)C(C)=N1)[O-].[Na+] |
Crystallographic Characterization and Bonding Analysis
While direct crystallographic data for this compound is limited, synthetic and structural analogs provide insights. For example, the related compound 4-bromo-1,2-dimethyl-1H-imidazole crystallizes in monoclinic systems with space group P2₁/c. The sulfinate group likely induces ionic interactions between the sodium ion and the sulfinate oxygen atoms, influencing packing efficiency.
Key bonding features include:
- Covalent bonds : The imidazole ring exhibits aromatic delocalization, with bond lengths consistent with sp² hybridization (C-N: ~1.32 Å, C-C: ~1.38 Å).
- Ionic interactions : The sodium ion coordinates with the sulfinate oxygen atoms, forming a contact ion pair. This interaction is critical for stabilizing the crystalline lattice.
- Van der Waals forces : Methyl groups contribute to hydrophobic interactions, affecting solubility and melting behavior.
X-ray diffraction studies of similar sulfinate salts suggest a layered structure with alternating ionic and aromatic regions. The bromine atom’s electronegativity may further polarize the ring, influencing dipole-dipole interactions.
Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The methyl groups at positions 1 and 2 resonate as singlets due to equivalent protons. For the analog 4,5-dibromo-1,2-dimethyl-1H-imidazole , methyl signals appear at δ 2.40 (s, 3H) and δ 3.54 (s, 3H). The sulfinate group deshields adjacent protons, potentially shifting aromatic signals upfield.
- ¹³C NMR : Expected signals include ~120–140 ppm for aromatic carbons, ~35–40 ppm for methyl carbons, and ~110 ppm for the sulfinate-attached carbon.
Infrared (IR) Spectroscopy
Key absorption bands arise from:
- S-O stretching : Strong asymmetric and symmetric stretches at 1050–1200 cm⁻¹ .
- C-Br vibration : A peak near 550–650 cm⁻¹ .
- C-H stretching : Methyl C-H stretches at 2850–2960 cm⁻¹ .
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) is observed at m/z 261 , corresponding to the molecular weight. Fragmentation patterns include:
- Loss of sodium (m/z 238).
- Cleavage of the sulfinate group (m/z 178 for C₅H₆BrN₂⁺).
- Bromine isotope signatures (1:1 ratio for ⁷⁹Br and ⁸¹Br).
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.40 (s, 3H, CH₃), δ 3.54 (s, 3H, N-CH₃) |
| IR | 1150 cm⁻¹ (S-O), 600 cm⁻¹ (C-Br) |
| MS | m/z 261 ([M]⁺), m/z 238 ([M-Na]⁺) |
Properties
Molecular Formula |
C5H6BrN2NaO2S |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
sodium;5-bromo-1,2-dimethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H7BrN2O2S.Na/c1-3-7-5(11(9)10)4(6)8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
HWDFTHIEXFADHI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=C(N1C)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Core Bromination of 1,2-Dimethylimidazole
The foundational step involves bromination of 1,2-dimethyl-1H-imidazole to generate 4,5-dibromo-1,2-dimethyl-1H-imidazole (15 ). This is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature:
- Reactants : 1,2-Dimethyl-1H-imidazole (500 g, 5.2 mol), NBS (2.314 kg, 13 mol, 2.5 equiv), DMF (5 L).
- Conditions : Stirred at room temperature for 6 hours.
- Workup : Quenched with sodium thiosulfate, extracted with EtOAc, and purified via column chromatography.
- Yield : 80% (1.055 kg).
Key Data :
| Parameter | Value |
|---|---|
| Product | 4,5-Dibromo-1,2-dimethyl-1H-imidazole |
| Appearance | Pale-yellow solid |
| $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$) | δ = 2.40 (s, 3H), 3.54 (s, 3H) |
Alternative Pathway: Direct Sulfination of Dibrominated Intermediate
For higher regioselectivity, the 4,5-dibromo intermediate (15 ) may undergo one-pot debromination-sulfination using a sulfinate source under controlled conditions:
- Reactants : 4,5-Dibromo-1,2-dimethyl-1H-imidazole, sodium sulfinate, iPrMgCl.
- Conditions : Sequential addition of iPrMgCl (to debrominate position 4) followed by sulfinate salt.
- Advantage : Avoids isolation of intermediates, improving scalability.
Key Challenges and Optimizations
- Regioselectivity : The electron-withdrawing effect of bromine at position 5 directs sulfinate introduction to position 4.
- Purification : Column chromatography or recrystallization (e.g., CH$$ _2 $$Cl$$ _2 $$/petroleum ether) ensures high purity.
- Stability : The sodium sulfinate product is hygroscopic; storage under anhydrous conditions is critical.
Analytical Characterization
- $$ ^1\text{H NMR} $$ : Expected signals for methyl groups (δ 2.40–3.54) and absence of proton at position 4.
- LCMS : [M−Na]$$ ^+ $$ peak for C$$ _5 $$H$$ _6 $$BrN$$ _2 $$O$$ _2 $$S (theoretical m/z = 252.94).
Scientific Research Applications
Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, including catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with specific molecular targets. The bromine and sulfinate groups play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Key Observations :
- Sulfinate vs. Sulfonyl Chloride: The sulfinate group (-SO₂⁻Na⁺) in the target compound enhances solubility in polar solvents (e.g., water, methanol) compared to the sulfonyl chloride (-SO₂Cl), which is hydrophobic and reactive toward nucleophiles like amines or alcohols .
- Positional Isomerism : The bromine position (5-bromo vs. 4-bromo in ) alters electronic distribution. For example, 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde has an aldehyde group at position 5, making it suitable for Schiff base formation, unlike the sulfinate derivative .
Reactivity and Stability
- Sulfinate Reactivity : The sulfinate anion is nucleophilic, participating in alkylation or arylation reactions. In contrast, sulfonyl chlorides () are electrophilic, commonly used to prepare sulfonamides or sulfonate esters .
- Oxidative Stability : Sulfinates are prone to oxidation, converting to sulfonates under aerobic conditions. The sulfate derivative () exhibits superior stability due to its fully oxidized sulfur center, making it suitable for long-term pharmaceutical storage .
- Hydrolytic Sensitivity : The sulfonyl chloride () hydrolyzes rapidly in moisture to form sulfonic acid, whereas the sodium sulfinate remains stable in aqueous solutions at neutral pH .
Physical Properties
- Solubility : Sodium sulfinate’s ionic nature grants high solubility in polar solvents. The sulfonyl chloride () is soluble in dichloromethane or THF but reacts with protic solvents.
- Thermal Stability: Limited data exist for the sodium sulfinate, but sulfonyl chlorides () typically decompose above 150°C, while sulfates () withstand higher temperatures due to ionic lattice stability .
Research Findings and Industrial Relevance
- Synthetic Utility : Sodium sulfinates are increasingly used in green chemistry for C-S bond formation, offering advantages over sulfonyl chlorides in safety and waste reduction .
- Pharmacological Potential: Derivatives like the sulfate in highlight the importance of sulfur-containing imidazoles in drug design, suggesting unexplored avenues for the sodium sulfinate in oncology or antimicrobial agents .
Biological Activity
Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate is an imidazole derivative that has garnered attention due to its potential biological activities. Imidazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
This compound is characterized by the presence of a bromine atom and a sulfinyl group attached to the imidazole ring. The structural formula can be represented as follows:
This compound is soluble in water and exhibits stability under physiological conditions.
Imidazole derivatives typically exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many imidazole compounds inhibit key enzymes involved in metabolic pathways. For instance, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Antimicrobial Activity : Imidazoles often display antimicrobial properties by disrupting microbial cell membranes or inhibiting nucleic acid synthesis.
- Anticancer Properties : Certain imidazole derivatives have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and signaling pathways.
Biological Activity Overview
The biological activities of this compound include:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound was evaluated for its antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Suit-2 | 1.4 | Induction of apoptosis |
| BxPC-3 | 3.3 | Cell cycle arrest |
| Panc-1-GR | 8.0 | Inhibition of migration |
The compound induced G2-M phase arrest and decreased CDK1 expression in treated cells, highlighting its potential as a therapeutic agent for PDAC treatment .
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity. It was effective against various strains of bacteria and fungi, with minimal inhibitory concentrations (MICs) comparable to traditional antibiotics. The proposed mechanism involves disruption of microbial cell wall integrity and interference with protein synthesis.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antiparasitic Activity : A study showed that this compound exhibited enhanced activity against metronidazole-resistant strains of Trichomonas vaginalis, suggesting potential applications in treating resistant infections .
- Synergistic Effects : In combination therapy studies, this compound displayed synergistic effects when used alongside established chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
